molecular formula C18H29N3O4S B11125752 4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide

4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide

Cat. No.: B11125752
M. Wt: 383.5 g/mol
InChI Key: RRUDTRHBJFCJNO-UHFFFAOYSA-N
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Description

4-[2-(4-ETHYLPIPERAZIN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, which is a common structural motif in many pharmacologically active molecules.

Preparation Methods

The synthesis of 4-[2-(4-ETHYLPIPERAZIN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE involves multiple steps. One common synthetic route includes the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions . The reaction is typically carried out at elevated temperatures (60-70°C) and involves the use of potassium carbonate as a base . The product is then purified through standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[2-(4-ETHYLPIPERAZIN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to bind to casein kinase II subunit alpha, affecting various cellular pathways . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 4-[2-(4-ETHYLPIPERAZIN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE is unique due to its specific structural features and the presence of both a sulfonamide group and a piperazine ring, which contribute to its diverse range of applications.

Properties

Molecular Formula

C18H29N3O4S

Molecular Weight

383.5 g/mol

IUPAC Name

4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide

InChI

InChI=1S/C18H29N3O4S/c1-4-8-19-26(23,24)16-6-7-17(15(3)13-16)25-14-18(22)21-11-9-20(5-2)10-12-21/h6-7,13,19H,4-5,8-12,14H2,1-3H3

InChI Key

RRUDTRHBJFCJNO-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)CC)C

Origin of Product

United States

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